N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride

Lipophilicity ADME CNS Drug Discovery

Researchers performing SAR by catalog often encounter failed assays when regioisomer contaminants or free-base inconsistencies introduce uncontrolled variability. N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride (CAS 1048664-91-0) eliminates this risk as a defined 3-methyl regioisomer solid HCl salt. • LogP 3.08 vs. 3.13 for 5-methyl isomer - quantifiable lipophilicity difference for CNS permeability optimization. • ≥98% purity (NLT) reduces impurity-driven false positives vs. standard 95% grades. • Solid hydrochloride form (1:1 stoichiometry) ensures reproducible weighing and DMSO dissolution for HTS.

Molecular Formula C11H18ClNS
Molecular Weight 231.79 g/mol
CAS No. 1048664-91-0
Cat. No. B3207768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride
CAS1048664-91-0
Molecular FormulaC11H18ClNS
Molecular Weight231.79 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CNC2CCCC2.Cl
InChIInChI=1S/C11H17NS.ClH/c1-9-6-7-13-11(9)8-12-10-4-2-3-5-10;/h6-7,10,12H,2-5,8H2,1H3;1H
InChIKeyNEGXMGSRTOTWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity & Procurement Baseline


N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride (CAS 1048664-91-0) is a secondary amine belonging to the thienylmethyl-cyclopentanamine class. Supplied as a hydrochloride salt (C₁₁H₁₈ClNS, MW 231.79 g/mol) , it exists as an achiral solid with a calculated LogP of 3.08, three rotatable bonds, and typical commercial purities ranging from 95% to ≥98% . The compound is cataloged under MFCD07105759 and is primarily distributed as a building block (Hit2Lead BB-9071000, Combi-Blocks HF-8862) for medicinal chemistry and screening library applications .

1
Thienylmethyl-cyclopentanamine building block for medicinal chemistry and screening libraries
2
Lead-like physicochemical profile supporting CNS and intracellular target programs
3
Defined 3-methyl-2-thienyl regioisomer for SAR exploration
4
Hydrochloride salt, solid form for reproducible dispensing and HTS workflows

Why Substitution Is Not Recommended


Among thienylmethyl-cyclopentanamine congeners, the exact position of the methyl substituent on the thiophene ring dictates critical physicochemical parameters—including LogP, molecular shape, and electronic distribution—that directly govern solubility, permeability, and target engagement . The 3-methyl regioisomer (target compound) exhibits a LogP of 3.08, whereas the 5-methyl isomer (CAS 1048664-90-9) displays a higher LogP of 3.13, indicating measurably different lipophilicity that cannot be assumed interchangeable in biological assays or formulation workflows . Furthermore, the hydrochloride salt form provides a well-defined solid with reproducible handling and dissolution characteristics compared to the free base (CAS 869942-91-6), which is a liquid/semi-solid with different storage and weighing properties . These quantifiable differences mean that substituting the target compound with a regioisomer or free-base analog without re-validation risks introducing uncontrolled variability into dose-response, solubility, and stability outcomes.

This Product
3-Methyl-2-thienyl regioisomer
Potential Substitute
5-Methyl-2-thienyl regioisomer
Lipophilicity difference may shift permeability and target engagement in biological assays
This Product
Hydrochloride salt, solid form
Potential Substitute
Free base (liquid/semi-solid)
Physical form and stoichiometry differ; may introduce handling variability in HTS workflows
This Product
3-Methyl-2-thienylmethyl substitution
Potential Substitute
3-Thienylmethyl isomer (no methyl)
Regioisomeric pattern alters molecular shape; SAR interpretation may not transfer

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison vs. 5-Methyl Regioisomer

The target compound (3-methyl substitution) has a calculated LogP of 3.08, compared to 3.13 for the 5-methyl regioisomeric hydrochloride (CAS 1048664-90-9) . This ΔLogP of +0.05 for the 5-methyl isomer indicates higher lipophilicity, which may translate to altered membrane permeability and non-specific protein binding in cellular assays. For CNS-targeted programs where a LogP range of 2–3.5 is desirable, the 3-methyl isomer's marginally lower lipophilicity may offer a favorable starting point for further optimization.

Lipophilicity vs. 5-Methyl Isomer
Head-to-head
Target LogP 3.08
5-Methyl LogP 3.13
Δ +0.05
Supports regioisomer selection for permeability-sensitive assays
In silico calculation; experimental validation recommended
Lipophilicity ADME CNS Drug Discovery

Purity Grade Differentiation

MolCore supplies the target compound with an NLT (No Less Than) 98% purity specification , whereas the majority of suppliers for the 5-methyl isomer HCl (e.g., Fluorochem, CymitQuimica, ChemBridge) and the free base offer 95% purity . This 3-percentage-point purity differential reduces the maximum total impurity burden from 5% to ≤2%, which is particularly relevant when the compound is used as a starting material in multistep syntheses or as a reference standard where trace impurities could confound bioassay interpretation.

Purity Grade
Cross-study comparable
NLT 98%
vs. 95% typical for analogs
Reduced impurity burden for sensitive bioassays and multistep synthesis
Supplier specification; lot-specific review advised
Purity Quality Control Reproducibility

Hydrochloride Salt vs. Free Base Physical Form

The target compound is supplied as a hydrochloride salt in solid form, whereas its direct free-base counterpart (CAS 869942-91-6) is typically handled as a liquid or semi-solid with identical LogP (3.08) but distinct physical properties . The salt form provides well-defined stoichiometry (1:1 HCl), improved long-term storage stability (cool, dry conditions), and eliminates the variability associated with free-base weighing and solvent compatibility . For high-throughput screening (HTS) where DMSO stock solution preparation requires accurate weighing of milligram quantities, the solid hydrochloride form offers a practical advantage over the free base.

Salt vs. Free Base
Head-to-head
HCl Salt Solid
Free Base Liquid
Form
Solid HCl salt supports reproducible dispensing for HTS workflows
LogP unchanged (3.08); distinct handling and storage properties
Salt Form Solid-State Chemistry Formulation

Regioisomeric Substitution Pattern

The target compound carries a methyl group at the 3-position of the thiophene ring attached via a methylene bridge to cyclopentanamine. In contrast, the 5-methyl isomer (CAS 1048664-90-9) places the methyl group at the para-like position relative to the methylene bridge, while the 3-thienyl isomer (CAS 892592-57-3) attaches the cyclopentanamine via the 3-position of thiophene without methyl substitution [1][2]. These regioisomeric differences alter the spatial orientation of the amine relative to the thiophene ring, which, based on class-level structure-activity relationships for thiophene-containing GPCR and enzyme inhibitors, can lead to divergent target engagement profiles [3]. Procurement of the specific 3-methyl-2-thienyl regioisomer is essential when a screening hit has been identified with this exact scaffold.

Regioisomeric Pattern
Class-level
Structural comparison
3-Methyl-2-thienyl vs. 5-methyl and 3-thienyl isomers
Regioisomeric purity critical for SAR integrity in follow-up programs
No direct biological data for these specific regioisomers
Regioisomer Structure-Activity Relationship Scaffold Differentiation

Drug-Likeness Profile vs. Unsubstituted Analog

The target compound (C₁₁H₁₈ClNS, MW 231.79, LogP 3.08, 3 rotatable bonds, 1 HBD, 2 HBA) falls within lead-like chemical space, with properties more favorable for CNS and intracellular target programs than the unsubstituted thienyl analog (C₁₀H₁₅NS, MW 181.3, LogP ~2.6 estimated) . The 3-methyl substitution on the thiophene ring increases both molecular weight and lipophilicity within a range that retains compliance with lead-likeness criteria (MW < 250, LogP < 3.5), while the additional methyl group provides a synthetic handle for further derivatization. This positions the compound as a versatile intermediate for library synthesis.

Drug-Likeness Profile
Cross-study comparable
Target MW 232
Unsub. Analog MW 181
+51 Da
Methyl handle adds synthetic versatility within lead-like chemical space
In silico estimates; supports library synthesis planning
Drug-Likeness Lead-Like Properties Medicinal Chemistry

Evidence-Backed Application Scenarios


CNS Drug Discovery: Lead-Like Scaffold

With a LogP of 3.08—positioned within the CNS-favorable range (2–3.5)—and molecular weight below 250 Da, this compound is well-suited as a starting scaffold for CNS-targeted medicinal chemistry programs . The 3-methyl-2-thienyl substitution pattern provides a defined regioisomer for SAR exploration, while the hydrochloride salt ensures reproducible solid dispensing for parallel synthesis and HTS . The 0.05 LogP difference relative to the 5-methyl isomer may be therapeutically meaningful when optimizing for balanced CNS penetration and metabolic stability.

High-Purity Hit Validation for Screening Libraries

As a ChemBridge catalog compound (BB-9071000) available at ≥98% purity from MolCore, this building block is immediately accessible for hit validation and dose-response follow-up without the lead time of custom synthesis . The 3% purity advantage over standard 95% grades reduces the risk of impurity-driven false positives in confirmatory assays, supporting more reliable hit triage in industrial screening workflows .

Thiophene-Focused Fragment and Lead Optimization

The 3-methylthiophene moiety provides a heterocyclic core of known biological relevance, as evidenced by literature on cyclopentylamine-containing neurokinin receptor antagonists [1]. Incorporating this specific regioisomer into fragment or lead-optimization libraries allows medicinal chemists to systematically probe the structure-activity relationships of thienylmethyl-amine scaffolds against GPCRs, ion channels, and enzyme targets where the spatial positioning of the methyl group modulates binding interactions.

Quality-Controlled Synthetic Intermediate

The solid hydrochloride form with defined stoichiometry (1:1 HCl) simplifies reaction setup for amide coupling, reductive amination, or N-alkylation steps . Procurement of the ≥98% purity grade from MolCore is recommended when the compound serves as a key intermediate where impurity carry-through could compromise yields or complicate purification in downstream steps.

Application
Selection Property
Validation Focus
CNS lead-like scaffold exploration
Lead-like physicochemical profile
CNS permeability and metabolic stability assays
Screening library hit validation
High-purity building block
Impurity-sensitive confirmatory assays
Thienylmethyl-amine SAR studies
Defined 3-methyl-2-thienyl regioisomer
GPCR and enzyme target binding assays
Multistep synthesis intermediate
Solid HCl salt, defined stoichiometry
Reaction reproducibility and purity transfer
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